![molecular formula C11H15BrClN B566699 [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride CAS No. 1228879-39-7](/img/structure/B566699.png)

[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

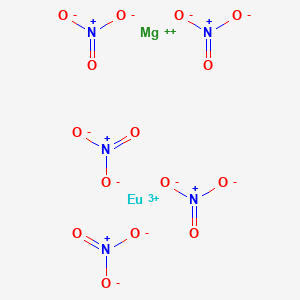

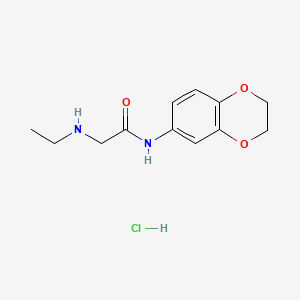

“[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1228879-39-7 . It is a powder at room temperature . The compound has a molecular weight of 276.6 .

Molecular Structure Analysis

The molecular formula of “[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride” is C11H15BrClN . The InChI key is BLMHWTQFVUHPMP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride” is a powder at room temperature . It has a molecular weight of 276.6 .Scientific Research Applications

Synthetic Methods and Transformations

Synthesis of Isoindoles : The reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes (derived from 2-bromophenyl ketones or methanamines) with butyllithium leads to lithiobenzenes, which undergo cyclization to produce 2,3-dihydro-1H-isoindole-1-thiones. This method showcases the potential of bromophenyl methanamines in synthesizing heterocyclic compounds with possible biological activities (Kobayashi et al., 2013).

Cyclometalated Complexes : Cyclometalated Pd(II) and Ir(III) complexes using bromophenylpyridine ligands have been synthesized, demonstrating applications in luminescent materials and catalysis. This suggests the potential for bromophenyl methanamines in the development of metal-organic frameworks or catalytic systems (Chen Xu et al., 2014).

Quinazoline Synthesis : A CuI-catalyzed domino reaction between 1-(2-halophenyl)methanamines and amidines or imidates for the synthesis of 2-substituted quinazolines showcases the utility of halophenyl methanamines in synthesizing complex nitrogen-containing heterocycles, which are important in pharmaceutical research (Mohamed A. Omar et al., 2014).

Antibacterial Heterocycles : The use of bromophenyl compounds in synthesizing novel heterocyclic compounds with expected antibacterial activities highlights the potential for [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride in antimicrobial research (M. El-Hashash et al., 2015).

Anticancer Drug Intermediates : The synthesis of t-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate, an anti-cancer drug intermediate, from a related bromophenyl compound, illustrates the potential application of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride in the synthesis of pharmaceutical intermediates (Song Hao, 2011).

properties

IUPAC Name |

[1-(2-bromophenyl)cyclobutyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMHWTQFVUHPMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=CC=CC=C2Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane;prop-2-enoate](/img/structure/B566617.png)

![7-(Methoxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B566619.png)

![7-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B566623.png)

![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)

![1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one](/img/structure/B566637.png)